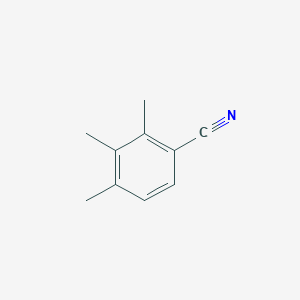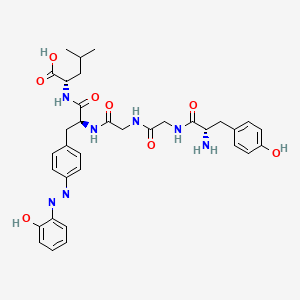
(1-Isothiocyanatopropan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Isothiocyanatopropan-2-yl)benzene is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isothiocyanatopropan-2-yl)benzene typically involves the reaction of an appropriate amine with thiophosgene. The general reaction can be represented as follows:
R-NH2+CSCl2→R-N=C=S+2HCl
In this case, the amine would be (1-aminopropan-2-yl)benzene. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions.
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Isothiocyanatopropan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl isocyanates.
Reduction: Reduction of the isothiocyanate group can yield corresponding amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group.
Major Products Formed
Oxidation: Sulfonyl isocyanates.
Reduction: Corresponding amines.
Substitution: Thioureas, carbamates, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as bioactive compounds with antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory and chemopreventive activities.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1-Isothiocyanatopropan-2-yl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential bioactivity, including its ability to inhibit enzymes and interfere with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the propan-2-yl group.
Benzyl isothiocyanate: Contains a benzyl group instead of the propan-2-yl group.
Allyl isothiocyanate: Contains an allyl group instead of the propan-2-yl group.
Uniqueness
(1-Isothiocyanatopropan-2-yl)benzene is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to other isothiocyanates.
Eigenschaften
| 76924-10-2 | |
Molekularformel |
C10H11NS |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
1-isothiocyanatopropan-2-ylbenzene |
InChI |
InChI=1S/C10H11NS/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
InChI-Schlüssel |
FGESWFIKOLPCKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=C=S)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/no-structure.png)


phosphanium](/img/structure/B14439174.png)
